Cyslabdan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyslabdan is a natural product found in Streptomyces cyslabdanicus, Streptomyces, and Streptomyces thermocarboxydus with data available.

Applications De Recherche Scientifique

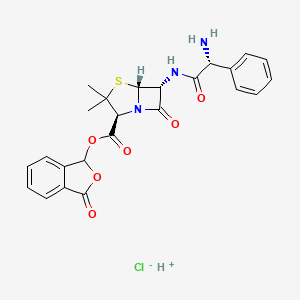

Potentiation of β-Lactam Antibiotics Against MRSA Cyslabdan, a labdan-type diterpene produced by Streptomyces sp., is known to significantly enhance the efficacy of β-lactam antibiotics, particularly imipenem, against Methicillin-resistant Staphylococcus aureus (MRSA). The underlying mechanism involves the inhibition of FemA, a protein crucial for the synthesis of the pentaglycine interpeptide bridge in MRSA's peptidoglycan. By suppressing this synthesis, this compound reduces β-lactam resistance in MRSA, providing a new strategy for combating this resistant pathogen (Koyama et al., 2012).

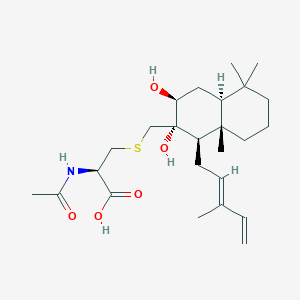

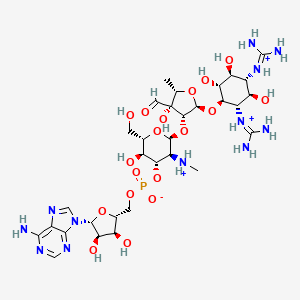

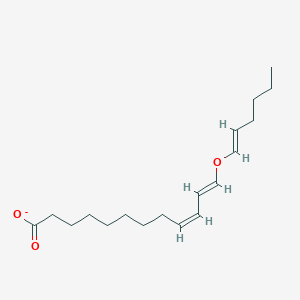

Structural and Synthesis Studies this compound's structure, characterized by a labdane-type diterpene skeleton connected to an N-acetylcysteine via a thioether linkage, was elucidated through various spectroscopic analyses including NMR. Additionally, the synthesis of this compound was achieved, and structural revisions were made upon discovering incorrect initial structural assumptions. This synthesis and structural revision play a crucial role in understanding the compound's chemical nature and potential modifications for enhanced biological activity (Fukumoto et al., 2008), (Ohtawa et al., 2016).

Congeners of this compound Further purification studies of Streptomyces sp. K04-0144 led to the isolation of cyslabdans B and C, along with the previously reported this compound (this compound A). These congeners demonstrated potentiation of imipenem activity against MRSA, suggesting that structural variations in this compound can influence its antibiotic potentiating activity (Koyama et al., 2011).

Biosynthesis and Genetic Insights The biosynthesis of this compound involves a set of genes forming a single transcriptional unit, the cld cluster. This cluster's expression leads to the production of this compound and its derivatives, providing insights into the genetic and enzymatic machinery underlying its biosynthesis. Understanding this process is crucial for potential biotechnological applications and for synthesizing this compound derivatives with enhanced biological activities (Ikeda et al., 2016).

Propriétés

Formule moléculaire |

C25H41NO5S |

|---|---|

Poids moléculaire |

467.7 g/mol |

Nom IUPAC |

(2R)-3-[[(1R,2S,3S,4aS,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-[(2E)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-yl]methylsulfanyl]-2-acetamidopropanoic acid |

InChI |

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20-,21-,24+,25-/m0/s1 |

Clé InChI |

PSUMRJNLBIVEFF-RIVHMUOTSA-N |

SMILES isomérique |

C/C(=C\C[C@@H]1[C@]2(CCCC([C@@H]2C[C@@H]([C@@]1(CSC[C@@H](C(=O)O)NC(=O)C)O)O)(C)C)C)/C=C |

SMILES canonique |

CC(=CCC1C2(CCCC(C2CC(C1(CSCC(C(=O)O)NC(=O)C)O)O)(C)C)C)C=C |

Synonymes |

cyslabdan |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)